molecular formula C8H8Cl2N2S B1376542 4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride CAS No. 1384430-34-5

4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride

Cat. No. B1376542
CAS RN: 1384430-34-5
M. Wt: 235.13 g/mol
InChI Key: ZKIHWRXRXJAZLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as 4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of 4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride is represented by the formula C8H8Cl2N2S . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

4-(Chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride is a crystalline and white powder. It is soluble in water and ethanol. The compound has a molecular weight of 235.14 .

Scientific Research Applications

Synthesis and Characterization

  • 4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride has been utilized in the synthesis of various compounds. For instance, it's used in the synthesis of 2-chloro-3-chloromethyl-thiophene, which further leads to the formation of tioconazole nitrate, a compound of pharmaceutical interest (W. Ming, 2006).
  • Another application involves the creation of mangenese(III) porphyrin supported on imidazole-modified chloromethylated MIL-101(Cr). This is used as a heterogeneous and reusable catalyst for the oxidation of hydrocarbons (Farnaz Zadehahmadi et al., 2014).

Library Generation and Reactivity Study

  • The compound is also pivotal in generating a structurally diverse library of compounds. It is used in various alkylation and ring closure reactions to create a range of structurally varied compounds (G. Roman, 2013).
  • Its reactivity has been studied through spectroscopic characterization and computational study, which helps in understanding its interaction with other molecules and potential applications (Mossaraf Hossain et al., 2018).

Catalysis and Molecular Structure Analysis

  • The compound is instrumental in the synthesis of novel molecular structures. For example, it is used in the creation of 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, a molecule with potential applications in various fields (D. Sharma et al., 2017).

Antioxidant and Anticancer Activities

  • Derivatives of 4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride have been synthesized and evaluated for their antioxidant and anticancer activities. This demonstrates the potential of the compound in pharmaceutical research (M. Duran, Ş. Demirayak, 2012).

Corrosion Inhibition Studies

  • Imidazole derivatives, including those based on 4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride, have been investigated for their potential as corrosion inhibitors. This highlights an application in materials science and engineering (S. Costa et al., 2021).

Mechanism of Action

While the specific mechanism of action for 4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride is not mentioned in the search results, thiophene-based drugs are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name

5-(chloromethyl)-2-thiophen-2-yl-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S.ClH/c9-4-6-5-10-8(11-6)7-2-1-3-12-7;/h1-3,5H,4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIHWRXRXJAZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=C(N2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-2-(thiophen-2-yl)-1H-imidazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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